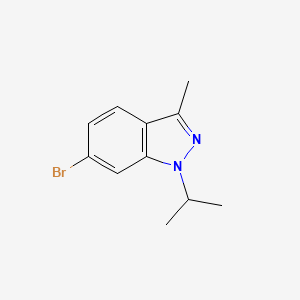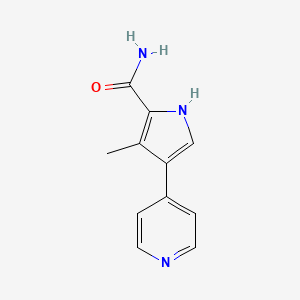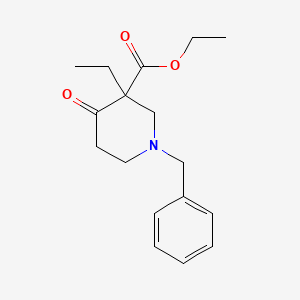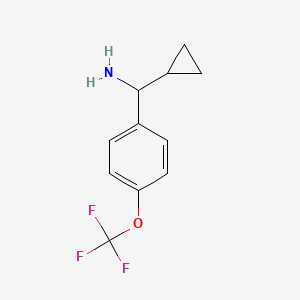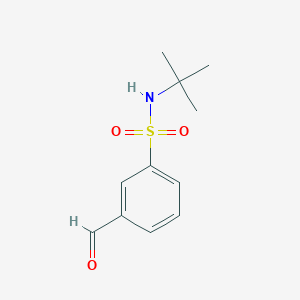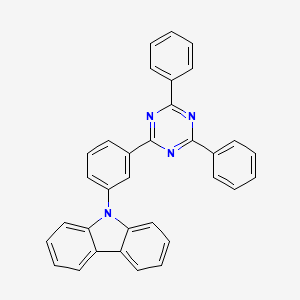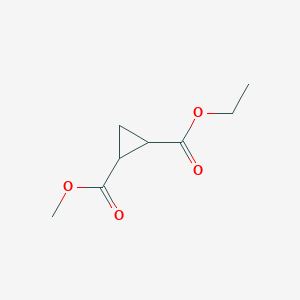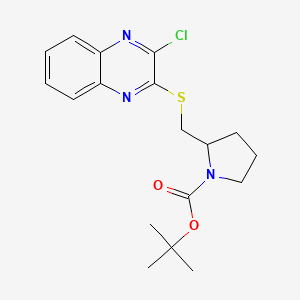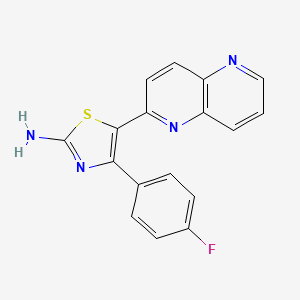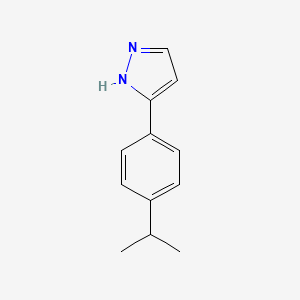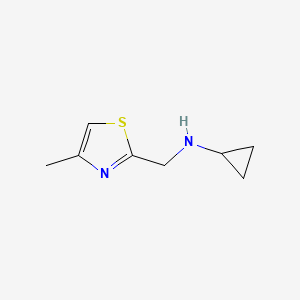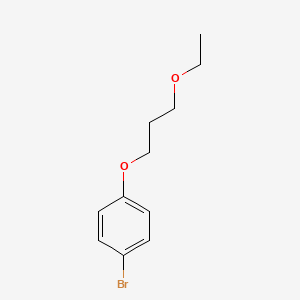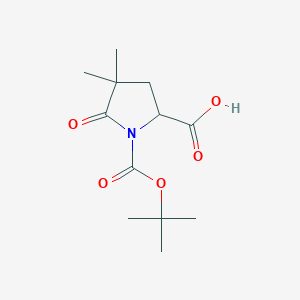
1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid is a compound commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect amines during chemical reactions. This compound is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Métodos De Preparación
The synthesis of 1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid typically involves the reaction of 4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial production methods often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This deprotection step is crucial in peptide synthesis, where the free amine is needed for subsequent coupling reactions.
Protection and Deprotection: The Boc group is added to amines using di-tert-butyl dicarbonate in the presence of a base.
The major products formed from these reactions include the free amine after deprotection and various Boc-protected intermediates during synthesis.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. Deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing the free amine . This process is crucial in peptide synthesis and other applications where selective protection of functional groups is required.
Comparación Con Compuestos Similares
Similar compounds to 1-(tert-Butoxycarbonyl)-4,4-dimethyl-5-oxopyrrolidine-2-carboxylic acid include other Boc-protected amino acids and derivatives. These compounds share the common feature of the Boc protecting group, which provides stability and selectivity in chemical reactions. this compound is unique due to its specific structure, which offers distinct reactivity and applications in synthesis .
Some similar compounds include:
- Boc-protected glycine
- Boc-protected alanine
- Boc-protected lysine
These compounds are used in similar applications but differ in their specific reactivity and the types of reactions they undergo.
Propiedades
Fórmula molecular |
C12H19NO5 |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-7(8(14)15)6-12(4,5)9(13)16/h7H,6H2,1-5H3,(H,14,15) |
Clave InChI |
WTVGXKLPAKIPAN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


